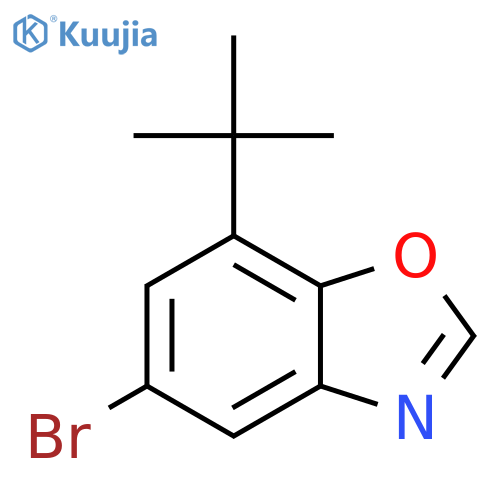Cas no 1267425-37-5 (Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)-)

1267425-37-5 structure
商品名:Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)-
CAS番号:1267425-37-5
MF:C11H12BrNO
メガワット:254.12308216095
CID:5250526
Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- 化学的及び物理的性質
名前と識別子
-
- 5-BROMO-7-TERT-BUTYL-1,3-BENZOXAZOLE
- Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)-
-
- インチ: 1S/C11H12BrNO/c1-11(2,3)8-4-7(12)5-9-10(8)14-6-13-9/h4-6H,1-3H3
- InChIKey: XZNVIYFOQAICTD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C2C(=C(C=1)C(C)(C)C)OC=N2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 214
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 4.1
Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-387834-1.0g |
5-bromo-7-tert-butyl-1,3-benzoxazole |
1267425-37-5 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-387834-0.25g |
5-bromo-7-tert-butyl-1,3-benzoxazole |
1267425-37-5 | 0.25g |
$1078.0 | 2023-06-04 | ||
| Enamine | EN300-387834-2.5g |
5-bromo-7-tert-butyl-1,3-benzoxazole |
1267425-37-5 | 2.5g |
$2295.0 | 2023-06-04 | ||
| Enamine | EN300-387834-10.0g |
5-bromo-7-tert-butyl-1,3-benzoxazole |
1267425-37-5 | 10g |
$5037.0 | 2023-06-04 | ||
| Enamine | EN300-387834-0.5g |
5-bromo-7-tert-butyl-1,3-benzoxazole |
1267425-37-5 | 0.5g |
$1124.0 | 2023-06-04 | ||
| Enamine | EN300-387834-0.05g |
5-bromo-7-tert-butyl-1,3-benzoxazole |
1267425-37-5 | 0.05g |
$983.0 | 2023-06-04 | ||
| Enamine | EN300-387834-5.0g |
5-bromo-7-tert-butyl-1,3-benzoxazole |
1267425-37-5 | 5g |
$3396.0 | 2023-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01073154-1g |
5-Bromo-7-tert-butyl-1,3-benzoxazole |
1267425-37-5 | 95% | 1g |
¥5873.0 | 2023-04-03 | |
| Enamine | EN300-387834-0.1g |
5-bromo-7-tert-butyl-1,3-benzoxazole |
1267425-37-5 | 0.1g |
$1031.0 | 2023-06-04 |
Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
1267425-37-5 (Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)-) 関連製品
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
